(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol
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Overview
Description
(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol is a chiral alcohol compound with a cyclohexane ring structure. This compound is characterized by the presence of a hydroxyethyl group attached to the second carbon of the cyclohexane ring, and a hydroxyl group attached to the first carbon. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of 2-(2-oxoethyl)cyclohexan-1-one using a chiral borane reagent can yield the desired chiral alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes typically use metal catalysts such as palladium or platinum to facilitate the reduction of the precursor compounds under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-oxoethyl)cyclohexan-1-one.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving chiral alcohols. It can also serve as a substrate for studying metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as intermediates in the synthesis of pharmaceutical agents.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral nature of the compound can lead to enantioselective interactions, affecting the overall biological response.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(2-Hydroxyethyl)cyclopentan-1-ol: A similar compound with a cyclopentane ring instead of a cyclohexane ring.
(1R,2S)-2-(2-Hydroxyethyl)cycloheptan-1-ol: A similar compound with a cycloheptane ring.
Uniqueness
(1R,2S)-2-(2-Hydroxyethyl)cyclohexan-1-ol is unique due to its specific ring size and chiral configuration. The cyclohexane ring provides a stable and rigid structure, while the (1R,2S) configuration offers distinct stereochemical properties that can influence its reactivity and interactions.
Properties
CAS No. |
27345-72-8 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(1R,2S)-2-(2-hydroxyethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H16O2/c9-6-5-7-3-1-2-4-8(7)10/h7-10H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
KELMAQQLJLWUAY-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CCO)O |
Canonical SMILES |
C1CCC(C(C1)CCO)O |
Origin of Product |
United States |
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